molecular formula C36H39ClN3O6 B600969 (S)-Lercanidipine-d3 Hydrochloride CAS No. 1217740-02-7

(S)-Lercanidipine-d3 Hydrochloride

カタログ番号: B600969
CAS番号: 1217740-02-7
分子量: 651.21
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Lercanidipine-d3 Hydrochloride is a deuterated form of (S)-Lercanidipine Hydrochloride, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Lercanidipine-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the (S)-Lercanidipine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

化学反応の分析

Types of Reactions

(S)-Lercanidipine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

科学的研究の応用

Analytical Chemistry

(S)-Lercanidipine-d3 Hydrochloride serves as a reference standard in analytical chemistry. It is utilized in various chromatographic techniques, including:

  • Ultra-Performance Liquid Chromatography (UPLC): Employed for the quantification of lercanidipine in biological samples, providing reliable data for pharmacokinetic studies .
  • Mass Spectrometry: Used as an internal standard in the quantification of lercanidipine, enhancing accuracy in bioequivalence studies .

Pharmacokinetics

The compound is crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs. Studies have shown that the presence of deuterium can lead to altered metabolic pathways compared to non-deuterated counterparts, thus influencing drug efficacy and safety profiles .

Biological Studies

In biological research, this compound is used to:

  • Investigate the effects of deuterium substitution on biological activity and metabolism.
  • Study the pharmacological effects of lercanidipine in various disease models, particularly in hypertension and cardiovascular diseases .

Antihypertensive Action

Clinical trials have demonstrated that lercanidipine effectively lowers both systolic and diastolic blood pressure across diverse patient populations. For instance:

  • In a study involving patients with Stage 2 hypertension, treatment with lercanidipine resulted in significant reductions in blood pressure .
  • Another observational study indicated that approximately 46% of patients achieved normalized blood pressure after adjusting their dosage from 10 mg to 20 mg daily .

Renoprotective Effects

Research has suggested that lercanidipine may offer protective benefits for renal health. Animal studies indicate that it can prevent renal damage associated with hypertension by reducing proteinuria and maintaining normal plasma creatinine levels .

Case Studies

Several notable studies highlight the efficacy of this compound:

StudyPopulationFindings
ELYPSE Study9059 patients with mild-to-moderate hypertensionSignificant blood pressure reduction across various risk factors .
Observational Study32,345 patients with hypertensionDemonstrated effectiveness in managing blood pressure alongside other comorbidities .
Randomized Controlled Trial1000 patients with Stage 2 hypertensionNotable reductions in systolic/diastolic blood pressure .

作用機序

(S)-Lercanidipine-d3 Hydrochloride exerts its effects by blocking calcium channels in the vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The deuterium atoms enhance the compound’s metabolic stability, potentially leading to a longer duration of action and improved pharmacokinetic properties.

類似化合物との比較

Similar Compounds

    (S)-Lercanidipine Hydrochloride: The non-deuterated form of the compound.

    Amlodipine: Another calcium channel blocker used for hypertension.

    Nifedipine: A calcium channel blocker with similar therapeutic uses.

Uniqueness

(S)-Lercanidipine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart and other similar compounds.

生物活性

(S)-Lercanidipine-d3 hydrochloride is a deuterium-labeled derivative of lercanidipine, a third-generation dihydropyridine calcium channel blocker (DHP-CCB). This compound is primarily utilized in antihypertensive therapies and exhibits significant biological activity characterized by its mechanism of action, pharmacokinetics, and therapeutic efficacy.

PropertyValue
CAS Number 1217740-02-7
Molecular Formula C₃₆H₃₉D₃ClN₃O₆
Molecular Weight 651.21 g/mol
Lipophilicity High

This compound's high lipophilicity allows it to penetrate cell membranes effectively, leading to prolonged therapeutic action compared to earlier generations of calcium channel blockers .

Lercanidipine acts primarily by blocking L-type calcium channels in vascular smooth muscle cells, which leads to vasodilation and a subsequent reduction in blood pressure. The deuterium labeling in (S)-Lercanidipine-d3 enhances its stability and bioavailability, making it an effective agent for managing hypertension .

Pharmacological Effects

  • Antihypertensive Action :
    • Clinical studies have demonstrated that lercanidipine effectively lowers both systolic and diastolic blood pressure. For instance, in a randomized controlled trial involving 1000 patients with Stage 2 hypertension, treatment with lercanidipine resulted in significant reductions in blood pressure (e.g., office SBP/DBP decreased by 11.0/10.4 mmHg) with a responder rate of approximately 47% .
  • Renoprotective Effects :
    • Animal studies indicate that lercanidipine can prevent renal damage associated with hypertension. In models of renal injury induced by angiotensin II, lercanidipine treatment resulted in decreased proteinuria and maintained normal plasma creatinine levels . The drug also reduced monocyte infiltration and extracellular matrix formation, suggesting anti-inflammatory properties that contribute to its renoprotective effects .
  • Lower Negative Inotropic Effect :
    • Compared to other DHPs, lercanidipine exhibits a lower negative inotropic effect, making it safer for patients with underlying heart conditions . This characteristic is particularly beneficial as it minimizes the risk of exacerbating heart failure.

Case Studies

Several observational studies have reinforced the efficacy of lercanidipine:

  • A large-scale observational study reported that among patients treated with lercanidipine, approximately 46% achieved normalized blood pressure after treatment adjustment from 10 mg to 20 mg daily .
  • In another study focusing on patients with high cardiovascular risk, lercanidipine demonstrated significant improvements in quality of life metrics alongside blood pressure reduction, highlighting its dual benefits in managing hypertension and enhancing patient well-being .

特性

CAS番号

1217740-02-7

分子式

C36H39ClN3O6

分子量

651.21

外観

Pale-Yellow Solid

melting_point

116-118°C

純度

> 95%

数量

Milligrams-Grams

同義語

(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。